molecular formula C12H15BrN2O B3072140 1-(3-Bromobenzoyl)-1,4-diazepane CAS No. 1016536-13-2

1-(3-Bromobenzoyl)-1,4-diazepane

Cat. No. B3072140
CAS RN: 1016536-13-2
M. Wt: 283.16 g/mol
InChI Key: QHAJTZFWWPBFJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(3-Bromobenzoyl)-1,4-diazepane” can be achieved by reacting 3-bromobenzoyl chloride with piperidine in the presence of a base . The reaction proceeds through an acylation reaction of the piperidine nitrogen with the benzoyl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring, a piperidine ring, and a bromine atom attached to the benzene ring at the meta position. The benzoyl group consists of a phenyl ring attached to a carbonyl functional group.


Chemical Reactions Analysis

The chemical properties of “this compound” include its reactivity towards nucleophiles due to the electron-withdrawing effect of the bromine atom .


Physical And Chemical Properties Analysis

“this compound” is a white crystalline solid with a molecular weight of 268.15 g/mol. It has a melting point of 119-121°C and a boiling point of 492.6°C. The compound is slightly soluble in water and highly soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Synthesis and Chemical Properties

1,4-Diazepines are a class of heterocyclic compounds containing two nitrogen atoms within a seven-membered ring structure. They are associated with a wide range of biological activities, which makes them of interest in medicinal chemistry. The synthesis of 1,4-diazepines and their derivatives has been an active area of research due to their significance in pharmaceutical development. An example is the detailed review on the synthetic schemes, reactivity, and biological aspects of 1,4-diazepine derivatives, highlighting their potential use in the pharmaceutical sector (Rashid et al., 2019).

Safety and Hazards

The safety data sheet for 3-Bromobenzoyl chloride, a related compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

Bromobenzoyl compounds are known to interact with their targets through various mechanisms, such as inhibition or activation . The bromine atom in the compound could potentially form a halogen bond with a suitable acceptor in the target molecule, influencing its activity.

Biochemical Pathways

Bromobenzoyl compounds have been associated with various biochemical pathways, including those involved in cell cycle progression and dna synthesis

Pharmacokinetics

Similar compounds have shown varied pharmacokinetic properties . The bromine atom in the compound could potentially affect its lipophilicity, which in turn could influence its absorption and distribution. The metabolism and excretion of the compound would depend on its chemical structure and the metabolic pathways present in the organism.

Result of Action

Bromobenzoyl compounds have been associated with various cellular effects, such as changes in cell cycle progression and dna synthesis

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromobenzoyl)-1,4-diazepane. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s action can be influenced by the physiological and pathological state of the organism.

properties

IUPAC Name

(3-bromophenyl)-(1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAJTZFWWPBFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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